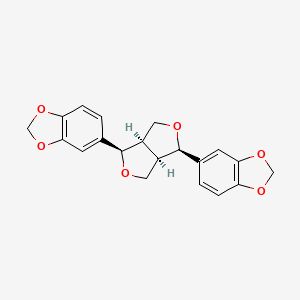![molecular formula C42H63NO7 B1247488 5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one CAS No. 170713-72-1](/img/structure/B1247488.png)
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirolide b belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Spirolide b is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, spirolide b is primarily located in the membrane (predicted from logP). Outside of the human body, spirolide b can be found in mollusks. This makes spirolide b a potential biomarker for the consumption of this food product.
Scientific Research Applications
Structural and Synthetic Studies
Isomeric Cryptahemispherand Diamides : Maverick et al. (1997) explored geometrical isomers related to the compound , focusing on intermediates in synthesizing reduced crypta-hemispherands. These compounds were observed to have characteristic coplanar amide groups, influencing their structural properties (Maverick et al., 1997).
Organoboron Compounds Studies : Kliegel et al. (1991) conducted structural studies on organoboron compounds, which are relevant to understanding the chemistry and applications of similar complex molecules (Kliegel et al., 1991).
Synthesis and Chemical Reactions
Oxadiazole and Triazole Derivatives : Belkadi and Othman (2006) described the synthesis of oxadiazole and triazole derivatives from similar compounds. This research provides insight into the synthesis routes applicable to complex molecules like the one (Belkadi & Othman, 2006).
Dioxolane Inhibitors of Leukotriene Biosynthesis : Crawley and Briggs (1995) explored 1,3-dioxolanes as chiral inhibitors, which may provide context for the biological activity of similar complex molecules (Crawley & Briggs, 1995).
Potential Therapeutic and Biological Applications
Bisabolane Derivatives from Marine Sponges : Costa et al. (2019) isolated bisabolane derivatives with lipid-reducing activities from marine sponges. This study suggests potential therapeutic applications of complex organic compounds in treating lipid metabolic disorders and obesity (Costa et al., 2019).
Novel Antioxidant Agents from Vitamins : Manfredini et al. (2000) investigated molecular combinations of antioxidants, indicating the possibility of such complex molecules being used in antioxidant therapies (Manfredini et al., 2000).
Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) synthesized triazole derivatives with antimicrobial activities, suggesting a potential avenue for exploring the antimicrobial properties of similar complex molecules (Bektaş et al., 2007).
properties
CAS RN |
170713-72-1 |
|---|---|
Product Name |
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one |
Molecular Formula |
C42H63NO7 |
Molecular Weight |
694 g/mol |
IUPAC Name |
5-[(10Z)-9,32-dihydroxy-6,10,13,20,32-pentamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one |
InChI |
InChI=1S/C42H63NO7/c1-25-9-8-10-37-40(15-11-26(2)24-43-37)16-13-32(36-21-28(4)38(45)47-36)30(6)33(40)20-27(3)34(44)22-35-29(5)23-41(49-35)17-18-42(50-41)39(7,46)14-12-31(19-25)48-42/h20,26,28-29,31,33-36,44,46H,1,8-19,21-24H2,2-7H3/b27-20- |
InChI Key |
OAUJUGKOYSWZJH-NHFJDJAPSA-N |
Isomeric SMILES |
CC1CCC23CCC(=C(C2/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)\C)C)C7CC(C(=O)O7)C |
SMILES |
CC1CCC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)C)C)C7CC(C(=O)O7)C |
Canonical SMILES |
CC1CCC23CCC(=C(C2C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC3=NC1)(C)O)C)O)C)C)C7CC(C(=O)O7)C |
synonyms |
spirolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





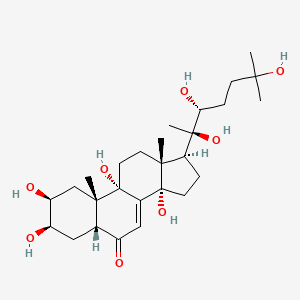
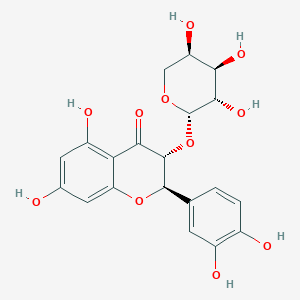
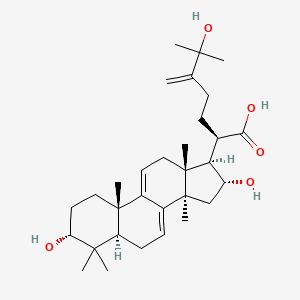
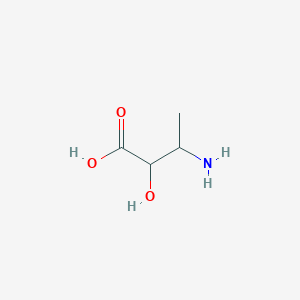
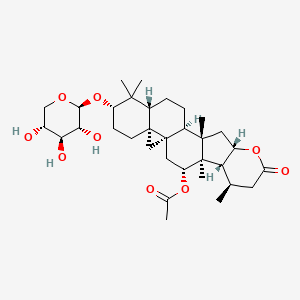
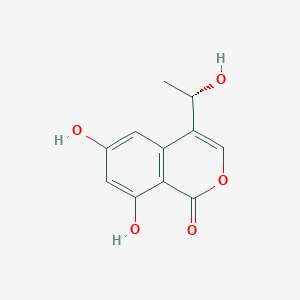

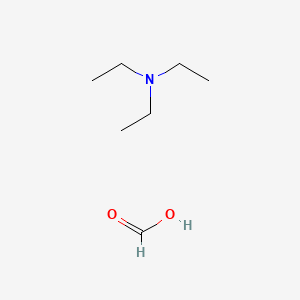
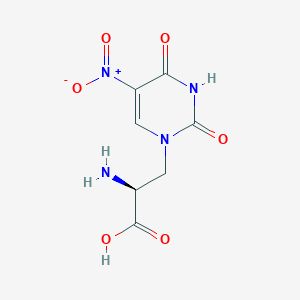
![(2S,3R,5R,9R,10R,13R,14S)-2,3,14-Trihydroxy-10,13-dimethyl-17-((2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6(10H)-one](/img/structure/B1247426.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1247427.png)
